molecular formula C37H46NNaO12 B028510 リファマイシンナトリウム CAS No. 14897-39-3

リファマイシンナトリウム

カタログ番号: B028510
CAS番号: 14897-39-3
分子量: 719.7 g/mol
InChIキー: YVOFSHPIJOYKSH-CTRMUPKMSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

リファマイシンナトリウムは、リファマイシン系抗生物質に属する広域スペクトル抗生物質ですリファマイシンナトリウムは、結核、らい病、旅行者下痢などの細菌感染症の治療に主に使用されます .

科学的研究の応用

Pharmacological Properties

Rifamycin sodium exhibits its antibacterial effects primarily through the inhibition of bacterial RNA synthesis. It binds to the DNA-dependent RNA polymerase, preventing the transcription process essential for bacterial growth and replication. The compound is particularly effective against:

  • Mycobacterium tuberculosis : Used in combination therapy for tuberculosis.
  • Escherichia coli : Effective against non-invasive strains causing traveler's diarrhea.
  • Staphylococcus aureus : Active against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Clinical Applications

Rifamycin sodium is utilized in several clinical scenarios:

  • Traveler's Diarrhea : It is indicated for treating diarrhea caused by non-invasive strains of E. coli, significantly reducing symptoms in clinical trials involving travelers returning from endemic areas like Mexico and Guatemala .
  • Biliary Tract Infections : Due to its high concentration in bile, rifamycin sodium is effective in treating infections caused by less sensitive Gram-negative microorganisms or mixed bacterial flora in biliary tract infections .
  • Topical Applications : The compound is also used topically for skin infections such as pyoderma and dermatitis, where it demonstrates activity against sensible pyogens .
  • Infections Related to Mycobacteria : Rifamycin sodium plays a crucial role in the treatment of mycobacterial infections, particularly in the context of tuberculosis management .

Formulation Advancements

Recent advancements in rifamycin sodium formulations have enhanced its therapeutic efficacy and patient compliance:

  • Modified-Release Formulations : The introduction of rifamycin SV MMX tablets allows for targeted delivery to the colonic lumen. This formulation minimizes systemic absorption while maximizing local bioavailability, which is particularly beneficial for treating gastrointestinal infections .
  • Pharmacokinetic Studies : Studies have shown that oral administration of rifamycin SV MMX results in negligible systemic exposure, making it a safer option for long-term use in patients with conditions like inflammatory bowel disease .

Case Studies and Research Findings

Several studies highlight the effectiveness and safety profile of rifamycin sodium:

  • A randomized clinical trial demonstrated that rifamycin significantly alleviated symptoms of traveler's diarrhea compared to placebo, supporting its use as a first-line treatment for this condition .
  • Research on pharmacokinetics indicates that the MMX formulation provides sustained release over time, allowing for fewer doses per day while maintaining therapeutic levels within the gastrointestinal tract .

作用機序

リファマイシンナトリウムは、細菌のDNA依存性RNAポリメラーゼを阻害することにより、抗菌作用を発揮します。この阻害により、RNAの合成が阻害され、細菌の増殖と複製が停止します。 リファマイシンナトリウムの主要な分子標的は、細菌のRNAポリメラーゼのβサブユニットです .

類似化合物の比較

リファマイシンナトリウムは、いくつかの類似した化合物を含むリファマイシンファミリーの一部です。

    リファンピシン: 結核とらい病の治療に主に使用されます。

    リファブチン: Mycobacterium avium複合感染の治療に使用されます。

    リファペンチン: 結核の治療に他の抗生物質と組み合わせて使用されます。

    リファキシミン: 旅行者下痢や過敏性腸症候群の治療に使用されます

独自性

リファマイシンナトリウムは、広域スペクトル抗菌活性と細菌のRNAポリメラーゼを阻害する能力により、ユニークです。 グラム陽性菌および特定のグラム陰性菌に対して特に効果的です .

生化学分析

Biochemical Properties

Rifamycin Sodium exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This inhibition disrupts the synthesis of RNA in microorganisms, thereby affecting their growth and reproduction .

Cellular Effects

Rifamycin Sodium’s primary cellular effect is the inhibition of RNA synthesis, which disrupts the normal functioning of bacterial cells . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Rifamycin Sodium involves its binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to their death .

Temporal Effects in Laboratory Settings

The effects of Rifamycin Sodium can change over time in laboratory settings. For instance, resistance to rifamycins may develop rapidly as a one-step process . Therefore, they are often administered in combination with other antimicrobials .

Dosage Effects in Animal Models

In animal models, the effects of Rifamycin Sodium can vary with different dosages . The dosage for rifampin, a derivative of Rifamycin Sodium, is 5–10 mg/kg, administered orally every 12 to 24 hours in horses and every 24 hours in dogs and cats .

Metabolic Pathways

Rifamycin Sodium is involved in several metabolic pathways. It is primarily excreted in bile and to a lesser degree in urine . Enterohepatic cycling of the parent drug and its main metabolite commonly occurs .

Transport and Distribution

Rifamycin Sodium is transported and distributed within cells and tissues due to its high lipid solubility . It is widely distributed in body tissues and fluids .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with the bacterial DNA-dependent RNA polymerase, which is located in the cytoplasm of the bacterial cell .

準備方法

合成経路と反応条件

リファマイシンナトリウムは、リファマイシンBから始まる一連の化学反応によって合成できます。このプロセスには、以下のステップが含まれます。

工業生産方法

リファマイシンナトリウムの工業生産には、以下のステップが含まれます。

    発酵: Amycolatopsis mediterraneiの大規模発酵を行い、リファマイシンBを生成します。

    抽出と精製: リファマイシンBは、さまざまなクロマトグラフィー技術を使用して抽出および精製されます。

    化学変換: 精製されたリファマイシンBは、化学的にリファマイシンSVに変換され、その後、リファマイシンナトリウムに変換されます。

    製剤化: 最終製品は、錠剤や注射剤などのさまざまな剤形に製剤化されます

化学反応の分析

反応の種類

リファマイシンナトリウムは、以下のものを含むいくつかの種類の化学反応を受けます。

一般的な試薬と条件

主要な生成物

これらの反応で生成される主な生成物には、リファマイシンSV、リファンピシン、リファブチン、リファペンチンなどがあります .

科学研究の応用

リファマイシンナトリウムは、以下のものを含む幅広い科学研究の応用があります。

類似化合物との比較

Rifamycin Sodium is part of the rifamycin family, which includes several similar compounds:

Uniqueness

Rifamycin Sodium is unique due to its broad-spectrum antibacterial activity and its ability to inhibit bacterial RNA polymerase. It is particularly effective against Gram-positive bacteria and certain Gram-negative bacteria .

生物活性

Rifamycin sodium, a member of the ansamycin class of antibiotics, is primarily known for its potent antibacterial properties, particularly against Mycobacterium tuberculosis and various Gram-positive and some Gram-negative bacteria. Its mechanism of action involves the inhibition of RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase. This article delves into the biological activity of rifamycin sodium, highlighting its pharmacological effects, case studies, and relevant research findings.

Rifamycin sodium exerts its antibacterial effects by targeting the bacterial RNA polymerase, effectively blocking transcription. The compound binds strongly to the enzyme's beta subunit, inhibiting the initiation phase of RNA synthesis. This binding is significantly more effective in prokaryotic cells compared to eukaryotic cells, making rifamycin sodium a selective antibiotic with minimal effects on human cells .

The structural components of rifamycin sodium facilitate its interaction with RNA polymerase, where stacking interactions between its naphthalene ring and the aromatic moiety of the polymerase are crucial for binding. The presence of zinc in the polymerase enhances this interaction through coordination with phenolic -OH groups in rifamycin .

Pharmacokinetics

Rifamycin sodium has unique pharmacokinetic properties that influence its clinical application:

  • Absorption : It has poor oral bioavailability (<0.1%), necessitating specialized formulations like MMX® (AEMCOLO), which allow targeted release in the distal small intestine and colon .
  • Distribution : The volume of distribution is approximately 101.8 L after a 250 mg dose, indicating extensive tissue distribution .
  • Metabolism : Primarily metabolized in the liver to a 25-deacetyl metabolite .
  • Elimination : About 90% of an administered dose is eliminated through feces within 72 hours, with negligible urinary excretion .

Biological Activity Spectrum

Rifamycin sodium displays a broad spectrum of activity:

  • Gram-positive Bacteria : Highly effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Some activity against Escherichia coli and Enterobacteriaceae, although generally less effective than against Gram-positive strains.
  • Mycobacteria : Particularly effective against Mycobacterium tuberculosis, making it a cornerstone in tuberculosis treatment regimens.

Minimum Inhibitory Concentrations (MICs)

The efficacy of rifamycin sodium can be quantified by its MIC values against various pathogens:

PathogenMIC₅₀ (µg/ml)Notes
Staphylococcus aureus0.25 - 2Effective against methicillin-resistant strains
Streptococcus pneumoniae0.5 - 4Variable susceptibility
Escherichia coli32 - 128Resistance observed in some strains
Mycobacterium tuberculosis<0.01Highly effective
Clostridium difficile≤0.03Superior activity compared to vancomycin

Clinical Case Studies

Several studies have investigated the clinical effectiveness of rifamycin sodium:

  • Treatment of Traveler's Diarrhea : A double-blind study demonstrated that rifamycin SV MMX® significantly reduced symptoms in patients suffering from travel-related gastrointestinal infections caused by non-invasive E. coli strains .
  • Tuberculosis Management : In a cohort study involving multi-drug resistant tuberculosis patients, rifamycin was found to enhance treatment outcomes when included in combination therapy regimens .
  • C. difficile Infections : A clinical trial indicated that rifamycin sodium had superior efficacy against C. difficile compared to standard treatments like metronidazole and vancomycin, particularly for recurrent infections .

Adverse Effects

While generally well-tolerated, rifamycin sodium can cause some adverse effects:

  • Gastrointestinal disturbances (nausea, diarrhea)
  • Hepatotoxicity (elevated liver enzymes)
  • Allergic reactions (rash)

Monitoring liver function is recommended during prolonged use due to potential hepatotoxicity.

特性

CAS番号

14897-39-3

分子式

C37H46NNaO12

分子量

719.7 g/mol

IUPAC名

sodium;(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-olate

InChI

InChI=1S/C37H47NO12.Na/c1-16-11-10-12-17(2)36(46)38-23-15-24(40)26-27(32(23)44)31(43)21(6)34-28(26)35(45)37(8,50-34)48-14-13-25(47-9)18(3)33(49-22(7)39)20(5)30(42)19(4)29(16)41;/h10-16,18-20,25,29-30,33,40-44H,1-9H3,(H,38,46);/q;+1/p-1/b11-10+,14-13+,17-12+;/t16-,18+,19+,20+,25-,29-,30+,33+,37-;/m0./s1

InChIキー

YVOFSHPIJOYKSH-CTRMUPKMSA-M

異性体SMILES

C[C@H]1/C=C/C=C(/C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])\C.[Na+]

正規SMILES

CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)[O-])C.[Na+]

外観

Assay:≥98%A crystalline solid

Key on ui other cas no.

15105-92-7
14897-39-3

ピクトグラム

Irritant

関連するCAS

6998-60-3 (Parent)

同義語

5,6,9,17,19,21-Hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-Acetate Sodium Salt;  Rifamastene;  Rifocin;  Tuborin; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rifamycin sodium
Reactant of Route 2
Rifamycin sodium
Reactant of Route 3
Rifamycin sodium
Reactant of Route 4
Rifamycin sodium
Reactant of Route 5
Rifamycin sodium
Reactant of Route 6
Rifamycin sodium

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。